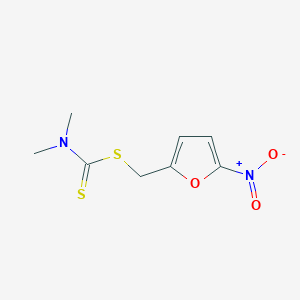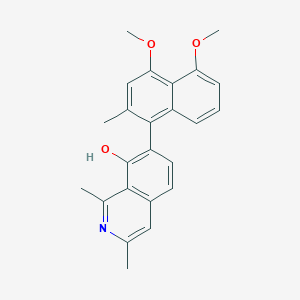![molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7](/img/structure/B12903120.png)
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its diverse biological activities and therapeutic potential, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For example, the reaction of anisaldehyde with nitrostilbene under basic conditions and heat can yield isoxazole derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of solid-phase synthesis techniques and can be optimized for regioselectivity and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can yield amino-isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Copper (Cu), ruthenium (Ru), and various bases for substitution reactions
Major Products
The major products formed from these reactions include isoxazole N-oxides, amino-isoxazoles, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Isoxazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some isoxazole compounds act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Isoxazole derivatives can be compared with other five-membered heterocyclic compounds such as:
Thiadiazoles: Contain sulfur and nitrogen atoms.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom.
Isothiazoles: Contain sulfur and nitrogen atoms in different positions.
Isoxazole derivatives are unique due to their diverse biological activities and the ease with which various functional groups can be introduced onto the ring, allowing for the development of a wide range of therapeutic agents .
Properties
| 61449-22-7 | |
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
InChI Key |
UTURQKAJNJGHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/no-structure.png)
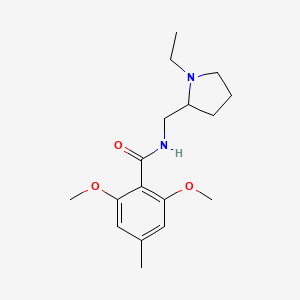
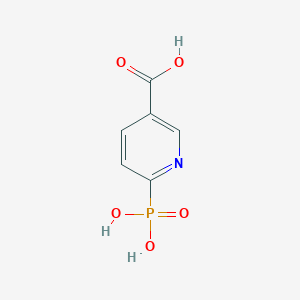

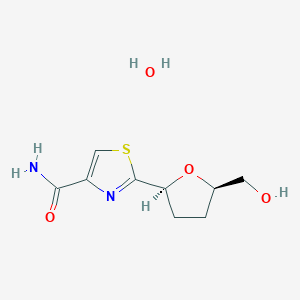
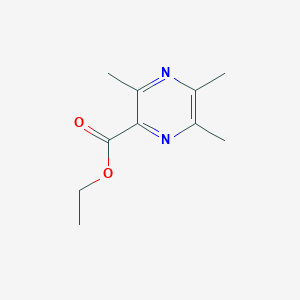
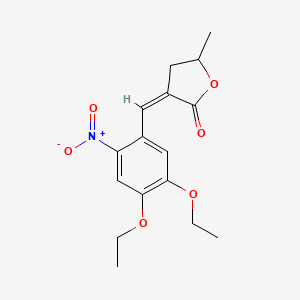
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
